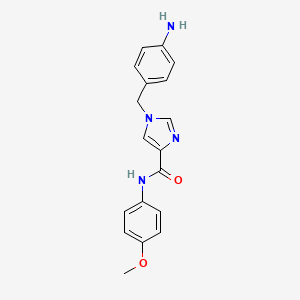![molecular formula C11H15Cl2N3O B1442560 {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride CAS No. 1185300-56-4](/img/structure/B1442560.png)
{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride
Descripción general
Descripción
“{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride” is a chemical compound. It is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound is utilized in various synthesis processes, demonstrating its utility in creating complex chemical structures. For instance, Bawa, Ahmad, and Kumar (2009) described the use of a related compound in direct reductive amination processes, highlighting its role in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009). Moreover, Agekyan and Mkryan (2015) discussed its involvement in the synthesis of p-aminobenzoic acid diamides, emphasizing its versatility in creating a range of chemical compounds (Agekyan & Mkryan, 2015).
Structural and Crystallographic Studies
The compound and its derivatives have been subjects of structural and crystallographic analyses, revealing intricate details about their molecular configurations. Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis of a related compound, focusing on its regio-specific synthesis and the challenges in identifying regioisomers through spectroscopic techniques. Their study emphasized the necessity of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Biological Activities and Applications
Various studies have explored the biological activities of related compounds, suggesting potential applications in medicine and pharmacology. Feng, Guo, Sun, and Zhao (2018) synthesized pyrazole Schiff bases and investigated their antibacterial properties, highlighting their potential as antibacterial agents (Feng et al., 2018). Uma, Rajanna, Unnisa, and Saiprakash (2017) synthesized certain pyrazole derivatives and evaluated their biological activity, revealing their potential toxicity against bacteria, with specific substituents enhancing their efficacy (Uma et al., 2017).
Corrosion Inhibition
The compound has shown promise in the field of material science, particularly in corrosion inhibition. Chetouani, Hammouti, Benhadda, and Daoudi (2005) studied the inhibitive effect of bipyrazolic compounds, including a related compound, on the corrosion of pure iron in acidic media. Their findings suggest that these compounds are efficient inhibitors and offer insights into the mechanisms of corrosion inhibition (Chetouani et al., 2005).
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQAPXKLNLBCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



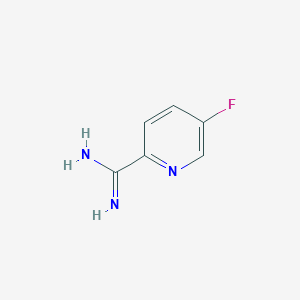
![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)
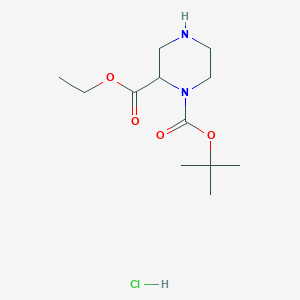


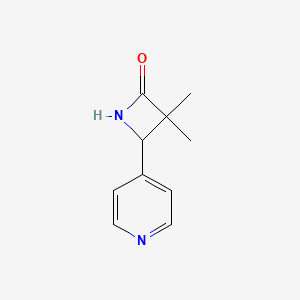

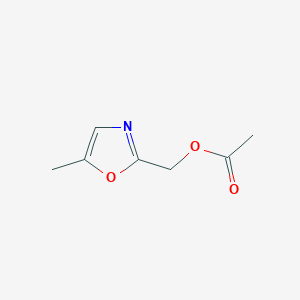
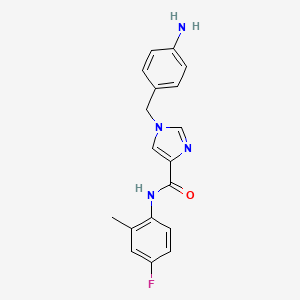
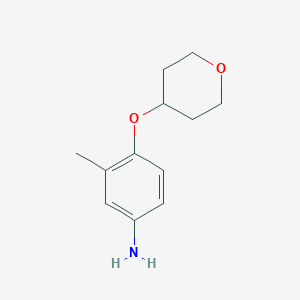

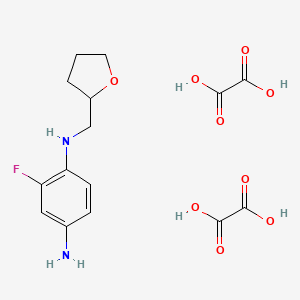
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
